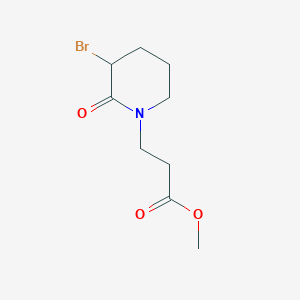

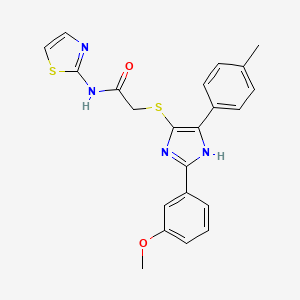

![molecular formula C23H22N2O3 B3013458 N-[3-甲氧基-4-(2-氧代哌啶-1-基)苯基]萘-2-甲酰胺 CAS No. 942013-92-5](/img/structure/B3013458.png)

N-[3-甲氧基-4-(2-氧代哌啶-1-基)苯基]萘-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide, also known as MN-64, is a novel synthetic compound that has been gaining attention in the scientific community for its potential applications in research. MN-64 is a member of the naphthalene-2-carboxamide family of compounds, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral effects.

科学研究应用

合成和表征

萘-甲酰胺衍生物被合成用于各种应用,包括药物化学和材料科学。例如,对 N-(芳基氨基羰基硫代)-环己烷甲酰胺衍生物的合成和表征的研究揭示了它们的晶体结构,表明在设计具有特定物理和化学性质的化合物中具有潜在的应用(Özer、Arslan、VanDerveer 和 Külcü,2009)。类似地,基于三芳胺端封帽、2,7-双(二苯胺)萘为核心的二甲酰胺的氧化还原活性和电致变色聚合物的研究探索了它们在制造电活性薄膜中的应用,展示了萘衍生物在材料科学中的多功能性(Hsiao 和 Han,2017)。

生物学评价

几项研究评估了萘-甲酰胺衍生物的生物活性,突出了它们作为抗菌剂和抗癌剂的潜力。对 N-烷氧基苯基-3-羟基萘-2-甲酰苯胺的研究证明了它们的抗菌和抗分枝杆菌活性,表明它们作为治疗剂的潜力(Goněc 等,2015)。此外,对环取代的 3-羟基萘-2-甲酰苯胺的研究表明它们的除草活性及其抑制光合电子传递的能力,表明它们在农业应用中的用途(Kos 等,2013)。

作用机制

Target of Action

The compound, also known as “N-(3-methoxy-4-(2-oxopiperidin-1-yl)phenyl)-2-naphthamide”, is a direct inhibitor of activated factor X (FXa) . FXa plays a critical role in the coagulation cascade, serving as the point of convergence of the intrinsic and extrinsic pathways .

Mode of Action

The compound interacts with FXa, producing a rapid onset of inhibition . It inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . Although it has no direct effects on platelet aggregation, it indirectly inhibits this process by reducing thrombin generation .

Biochemical Pathways

The compound’s interaction with FXa affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot. By inhibiting FXa, the compound reduces thrombin generation, thereby indirectly inhibiting platelet aggregation . This can prevent the formation of harmful blood clots, making the compound potentially useful in the prevention and treatment of various thromboembolic diseases .

Pharmacokinetics

The compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions . Elimination pathways for the compound include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl apixaban (O-demethyl apixaban sulfate) has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .

Result of Action

The molecular and cellular effects of the compound’s action include a reduction in thrombin generation and an indirect inhibition of platelet aggregation . These effects can lead to a decrease in the formation of harmful blood clots, potentially preventing thromboembolic diseases .

属性

IUPAC Name |

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-28-21-15-19(11-12-20(21)25-13-5-4-8-22(25)26)24-23(27)18-10-9-16-6-2-3-7-17(16)14-18/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRSAOTWHWKHANX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

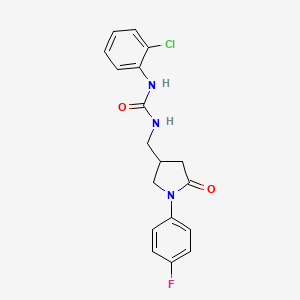

![N-({1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl}methyl)-2-furylcarboxamide](/img/structure/B3013379.png)

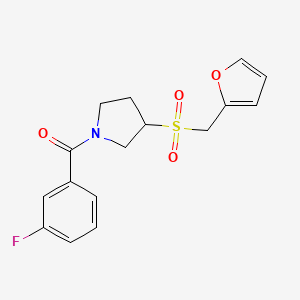

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(6-ethoxypyridin-3-yl)methanone](/img/structure/B3013381.png)

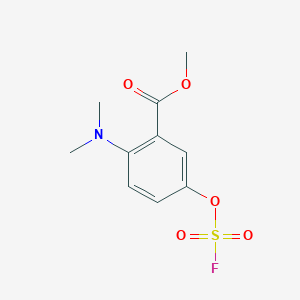

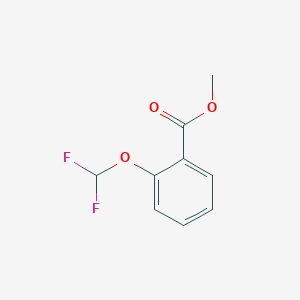

![Dimethyl 5-(4-bromophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B3013386.png)

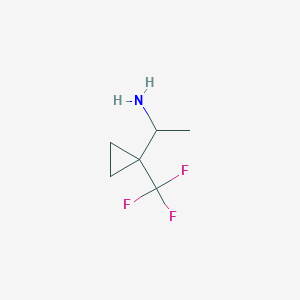

![Ethyl 2-[2-(methylamino)-1,3-thiazol-5-yl]acetate](/img/structure/B3013388.png)

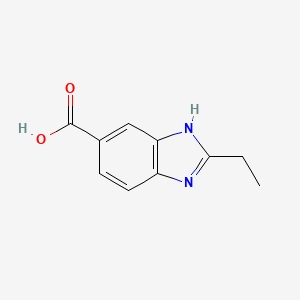

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B3013396.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B3013397.png)